molecular formula C17H19N3O2S B2367870 N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923164-17-4

N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2367870
CAS RN: 923164-17-4
M. Wt: 329.42
InChI Key: IMYWWXDDOTZULV-UHFFFAOYSA-N
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Description

Among sulfur- and nitrogen-containing heterocyclic compounds, the 2-aminothiazole scaffold is one of the characteristic structures in drug development. This essential revelation has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .


Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds often involves reactions with various substituents. For example, the synthesis of a compound with a similar structure involved the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .


Molecular Structure Analysis

The 2-aminothiazole scaffold is a five-membered ring containing both sulfur and nitrogen atoms. This structure is a key component in many medicinal compounds and has been associated with a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV .


Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole-based compounds can be quite diverse, depending on the substituents attached to the thiazole ring. The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .

Future Directions

Given the wide range of biological activities associated with 2-aminothiazole-based compounds, there is significant interest in developing new compounds with this scaffold for various therapeutic applications. The current focus is on the synthetic strategies developed to access novel 2-aminothiazole derivatives .

properties

IUPAC Name

N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-2-4-12(5-3-11)9-18-15(21)8-14-10-23-17(19-14)20-16(22)13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYWWXDDOTZULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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